molecular formula C12H7Br2FN2O3 B2719269 (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate CAS No. 439108-07-3

(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate

Cat. No.: B2719269
CAS No.: 439108-07-3
M. Wt: 406.005
InChI Key: FJCYBRSOBUDNOK-UHFFFAOYSA-N
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Description

(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C12H7Br2FN2O3 and its molecular weight is 406.005. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and NMR Studies : The synthesis of imidazo[4,5-d]pyridazine nucleosides involves ribosylation and treatment with boron trichloride, showcasing methods for generating nucleosides that could be related in the context of synthesizing [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate analogs for potential biological applications (Gagnier, Halat, & Otter, 1984).

  • Synthesis and Preliminary Evaluation of Imaging Agents : The development of pyridaben analogs for myocardial perfusion imaging with PET highlights the synthesis and characterization of complex molecules for diagnostic applications, potentially aligning with the structural manipulation of pyridazinyl compounds (Mou et al., 2012).

Applications in Drug Discovery

  • Antibacterial Activity : The synthesis and evaluation of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives demonstrate significant antibacterial activity, providing a framework for designing and assessing the biological activities of similarly structured compounds (Asahina et al., 2008).

  • Photoredox Catalysis for Fluoromethylation : Research into the photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds showcases innovative approaches to modifying organic molecules, which could be applicable to the functionalization of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate for diverse research purposes (Koike & Akita, 2016).

Molecular Docking and Dynamics

  • Docking and Molecular Dynamics : Studies on the binding affinity of pyrrolidinone analogs to COX and LOX enzymes, using docking and molecular dynamics calculations, suggest the utility of computational techniques in understanding the interaction of complex molecules with biological targets. This approach could be applied to explore the potential biological interactions of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate (Neophytou et al., 2011).

Properties

IUPAC Name

(4,5-dibromo-6-oxopyridazin-1-yl)methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2FN2O3/c13-9-5-16-17(11(18)10(9)14)6-20-12(19)7-1-3-8(15)4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCYBRSOBUDNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCN2C(=O)C(=C(C=N2)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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